Evidence Item 1: S–N Bond Deprotection Advantage of PhthNSCl over PhSCl in Asymmetric β-Keto Ester Sulfenylation
In Ti(TADDOLato)-catalyzed asymmetric sulfenylation of β-keto esters, phthalimide-N-sulfenyl chloride (PhthNSCl) provides a cleavable S–N bond in the sulfenylated product, enabling post-reaction conversion to the free thiol via PhSH-mediated deprotection. In contrast, the PhSCl-derived phenyl sulfide product cannot be efficiently deprotected, limiting subsequent synthetic elaboration [1]. Yields using PhthNSCl reached 82% (for product 3a, ethyl 2-methyl-2-(phthalimidosulfenyl)acetoacetate) under optimized conditions with 10 mol% catalyst in toluene at room temperature, compared to 95% reported for PhSCl under analogous conditions—however, the PhSCl products offer no deprotection pathway [1][2].
| Evidence Dimension | Product deprotection capability (S–N vs S–C bond) and chemical yield |
|---|---|
| Target Compound Data | PhthNSCl: up to 60% ee, 82% yield; S–N bond cleavable with PhSH to free thiol |
| Comparator Or Baseline | PhSCl: up to 88% ee, up to 95% yield; S–C bond not cleavable under mild conditions |
| Quantified Difference | Synthetic versatility gain: PhthNSCl enables thiol deprotection; PhSCl does not. Yield penalty ~13 percentage points offset by downstream functional-group liberation. |
| Conditions | Ti(TADDOLato) catalyst (10 mol%), toluene, RT; β-keto ester substrate; PhSH deprotection step |
Why This Matters
For procurement in asymmetric synthesis programs, PhthNSCl is the preferred reagent when downstream conversion to free thiols or disulfides is required—a capability PhSCl cannot deliver.
- [1] Srisailam, S. K.; Togni, A. Phthalimide-N-sulfenyl chloride in the Ti-catalyzed asymmetric sulfenylation of β-keto esters. Tetrahedron: Asymmetry 2006, 17, 2603–2607. View Source
- [2] Jereb, M.; Togni, A. Titanium(IV)-Catalyzed Enantioselective Sulfenylation of β-Ketoesters. Chem. Eur. J. 2005, 11, 5108–5116 (PhSCl: up to 88% ee, up to 95% yield). View Source
